molecular formula C11H24N2O4S2 B6964069 [1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide

[1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide

Cat. No.: B6964069
M. Wt: 312.5 g/mol
InChI Key: KUWUTQVFVDIERP-UHFFFAOYSA-N
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Description

[1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide: is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a methanesulfonamide group and a 3,3-dimethylbutylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Methanesulfonamide Group: This step involves the reaction of the pyrrolidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3,3-Dimethylbutylsulfonyl Group: The final step involves the sulfonylation of the pyrrolidine derivative using 3,3-dimethylbutylsulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them into sulfides.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Sulfides and other reduced forms of the compound.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of inhibitors targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide: can be compared with other sulfonamide-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its dual functional groups (methanesulfonamide and 3,3-dimethylbutylsulfonyl) attached to the pyrrolidine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[1-(3,3-dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O4S2/c1-11(2,3)6-8-19(16,17)13-7-4-5-10(13)9-18(12,14)15/h10H,4-9H2,1-3H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWUTQVFVDIERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCS(=O)(=O)N1CCCC1CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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